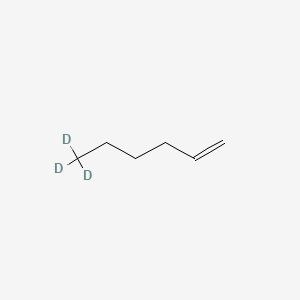

1-Hexene-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12 |

|---|---|

Molecular Weight |

87.18 g/mol |

IUPAC Name |

6,6,6-trideuteriohex-1-ene |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h3H,1,4-6H2,2H3/i2D3 |

InChI Key |

LIKMAJRDDDTEIG-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC=C |

Canonical SMILES |

CCCCC=C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Chemical Landscape of 1-Hexene-d3: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Hexene-d3 (6,6,6-trideuteriohex-1-ene), a deuterated isotopologue of the versatile alpha-olefin, 1-hexene. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize stable isotope-labeled compounds for mechanistic studies, quantitative analysis, and as tracers.

Core Chemical and Physical Properties

A summary of key identifiers and properties is presented in Table 1.

Table 1: Key Identifiers and Physical Properties of this compound and 1-Hexene

| Property | This compound | 1-Hexene |

| CAS Number | 60155-72-8 | 592-41-6 |

| Molecular Formula | C₆H₉D₃ | C₆H₁₂ |

| Molecular Weight | 87.18 g/mol [1] | 84.16 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | Data not available | 63 °C |

| Density | Data not available | 0.673 g/cm³ (at 25 °C) |

Synthesis and Experimental Protocols

The synthesis of deuterated alkenes, including various isotopologues of 1-hexene, has been described in the scientific literature. A notable method involves the catalytic reduction of alkynes or the dehydration of deuterated alcohols.

A detailed experimental protocol for the synthesis of a related compound, 1-hexene-[3,3-²H₂], is adapted from the work of Sirokán, Molnár, and Bartók (1989), which provides a foundational methodology for preparing deuterated hexenes. The synthesis of this compound (6,6,6-trideuteriohex-1-ene) would typically involve a starting material already containing the deuterium atoms at the desired position.

Illustrative Synthetic Workflow:

Below is a generalized workflow for the synthesis of a deuterated alkene, which can be adapted for this compound.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, commercial suppliers of this compound, such as LGC Standards and its subsidiary Toronto Research Chemicals, typically provide a Certificate of Analysis with full spectroscopic data, including NMR and mass spectrometry, upon purchase.[2][3]

For reference, the mass spectrum of non-deuterated 1-hexene shows a molecular ion peak (M+) at m/z 84. The mass spectrum of this compound is expected to show a molecular ion peak at m/z 87, reflecting the presence of three deuterium atoms.

The ¹H NMR spectrum of this compound would be similar to that of 1-hexene, with the notable absence of the signal corresponding to the terminal methyl protons. The signals for the protons on the double bond and the adjacent methylene and ethyl groups would remain.

Safety and Handling

This compound should be handled with the same precautions as 1-hexene. It is a flammable liquid and should be stored in a cool, well-ventilated area away from sources of ignition. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Applications

Deuterated compounds like this compound are valuable tools in a variety of scientific disciplines. Key applications include:

-

Mechanistic Studies: Investigating reaction mechanisms by tracking the fate of deuterium atoms.

-

Quantitative Analysis: Used as an internal standard in mass spectrometry-based quantification methods due to its distinct mass.

-

Metabolic Studies: Tracing the metabolic pathways of molecules in biological systems.

-

Polymer Science: Studying the kinetics and mechanisms of polymerization reactions.

This technical guide serves as a foundational resource for the chemical properties of this compound. For specific applications and detailed experimental procedures, consulting the primary scientific literature and supplier documentation is recommended.

References

An In-depth Technical Guide to the Synthesis of Deuterated 1-Hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of deuterated 1-hexene, a critical isotopically labeled compound in various research and development applications, including mechanistic studies, analytical standards, and drug metabolism research. This document details experimental protocols, presents quantitative data for key reactions, and illustrates the underlying reaction pathways.

Introduction to Deuterated 1-Hexene

Deuterated 1-hexene (C₆H₁₂ with one or more hydrogen atoms replaced by deuterium) is a valuable tool in chemical and pharmaceutical sciences. The substitution of hydrogen with its heavier isotope, deuterium, can alter the kinetic properties of molecules, providing insights into reaction mechanisms and metabolic pathways. This guide focuses on the practical synthesis of various deuterated 1-hexene isotopomers.

Key Synthesis Methodologies

The synthesis of deuterated 1-hexene can be broadly categorized into two main approaches: the deuteration of a suitable precursor, primarily 1-hexyne, and the direct deuteration of 1-hexene. Each method offers distinct advantages in terms of selectivity, isotopic purity, and scalability.

Catalytic Deuteration of 1-Hexyne

The partial reduction of 1-hexyne using deuterium gas (D₂) in the presence of a poisoned catalyst is a widely employed method for the synthesis of cis-1,2-dideuterio-1-hexene. The Lindlar catalyst is the most common choice for this transformation, as it selectively reduces the alkyne to a cis-alkene without further reduction to the alkane.

Materials:

-

1-Hexyne (C₆H₁₀)

-

Lindlar Catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)

-

Deuterium gas (D₂)

-

Anhydrous solvent (e.g., hexane, ethanol)

Procedure:

-

A reaction flask is charged with 1-hexyne and the anhydrous solvent under an inert atmosphere.

-

The Lindlar catalyst is added to the mixture.

-

The reaction vessel is evacuated and backfilled with deuterium gas (a balloon or a gas burette can be used to monitor the uptake).

-

The reaction mixture is stirred vigorously at room temperature.

-

The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is carefully removed under reduced pressure to yield the crude cis-1,2-dideuterio-1-hexene.

-

Purification can be achieved by distillation or column chromatography if necessary.

Quantitative Data:

| Product | Catalyst | Solvent | Yield (%) | Isotopic Purity (%) | Reference |

| cis-1,2-dideuterio-1-hexene | Lindlar Catalyst | Hexane | >95 | >98 | [1][2][3] |

Reaction Pathway:

The deuteration of 1-hexyne using a Lindlar catalyst proceeds via a syn-addition mechanism. The deuterium gas is adsorbed onto the surface of the palladium catalyst, and the alkyne coordinates to the metal surface. The deuterium atoms are then transferred to the same face of the triple bond, resulting in the formation of a cis-alkene.[1][2][3]

Copper-Catalyzed Transfer Hydrodeuteration

Copper-catalyzed transfer hydrodeuteration has emerged as a powerful method for the selective deuteration of alkenes. This technique utilizes a deuterium donor, often a deuterated alcohol or silane, in the presence of a copper catalyst and a suitable ligand. This method can be applied to 1-hexene to introduce deuterium at specific positions.

Materials:

-

1-Hexene (C₆H₁₂)

-

Copper(II) acetate (Cu(OAc)₂) as a catalyst precursor

-

(R)-DTBM-SEGPHOS as a chiral ligand

-

Polymethylhydrosiloxane (PMHS) as the hydride source

-

Ethanol-d₁ (EtOD) as the deuterium source

-

Anhydrous Tetrahydrofuran (THF) as the solvent

Procedure:

-

In a glovebox, a reaction vial is charged with Cu(OAc)₂, (R)-DTBM-SEGPHOS, and anhydrous THF.

-

PMHS is added to the mixture, which is stirred until a color change is observed, indicating the formation of the active copper hydride catalyst.

-

A separate solution of 1-hexene and ethanol-d₁ in THF is prepared.

-

The substrate solution is then added to the catalyst mixture.

-

The reaction is stirred at room temperature for a specified period.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated under reduced pressure.

-

The deuterated 1-hexene is purified by column chromatography.

Quantitative Data:

| Product | Catalyst System | Deuterium Source | Yield (%) | Isotopic Purity (%) | Reference |

| 1-deuterio-hexane | Cu(OAc)₂ / (R)-DTBM-SEGPHOS | PMHS / EtOD | High | High | [4][5] |

Reaction Pathway:

The copper-catalyzed transfer hydrodeuteration of 1-hexene is believed to proceed through a copper-hydride intermediate. The alkene inserts into the Cu-H bond, followed by reaction with the deuterium source to afford the deuterated alkane and regenerate the catalyst. The regioselectivity is controlled by the ligand and the nature of the substrate.

Direct Deuteration of 1-Hexene via Horiuti-Polanyi Mechanism

The direct deuteration of 1-hexene can be achieved using deuterium gas (D₂) over a heterogeneous metal catalyst, such as palladium on carbon (Pd/C). This reaction proceeds via the Horiuti-Polanyi mechanism, which involves the stepwise addition of deuterium atoms to the double bond.[6][7][8][9] This method can lead to a mixture of deuterated isomers and alkanes due to the reversibility of the intermediate steps.

Materials:

-

1-Hexene (C₆H₁₂)

-

Palladium on carbon (Pd/C) catalyst

-

Deuterium gas (D₂)

-

Inert solvent (e.g., ethyl acetate)

Procedure:

-

1-Hexene is dissolved in the inert solvent in a high-pressure reactor.

-

The Pd/C catalyst is added to the solution.

-

The reactor is sealed, purged with an inert gas, and then pressurized with deuterium gas to the desired pressure.

-

The reaction mixture is heated and stirred for a set period.

-

After cooling and depressurizing the reactor, the catalyst is filtered off.

-

The solvent is removed by distillation to yield the deuterated product mixture.

-

The composition of the product mixture (isomers and extent of deuteration) is typically analyzed by GC-MS and NMR spectroscopy.

Quantitative Data:

| Product Mixture | Catalyst | Deuterium Source | Yield (%) | Isotopic Distribution | Reference |

| Deuterated hexanes and hexenes | Pd/C | D₂ gas | Variable | Mixture of d₁ to d₁₄ | [6] |

Reaction Pathway:

The Horiuti-Polanyi mechanism involves the following key steps:

-

Adsorption: Both 1-hexene and deuterium molecules adsorb onto the catalyst surface.

-

Dissociation: The D-D bond of the adsorbed deuterium molecule breaks to form adsorbed deuterium atoms.

-

Stepwise Addition: A deuterium atom adds to one of the carbon atoms of the double bond, forming a deuterated alkyl intermediate that is bonded to the catalyst surface.

-

Second Addition or Elimination: This intermediate can either react with another deuterium atom to form a dideuterated alkane or undergo β-hydride elimination to form a deuterated alkene isomer. The reversibility of this step leads to H-D exchange and isomerization.

Synthesis of Fully Deuterated 1-Hexene (1-Hexene-d₁₂)

The synthesis of per-deuterated 1-hexene (1-hexene-d₁₂) typically involves multi-step synthetic routes starting from smaller deuterated building blocks or extensive H-D exchange reactions under harsh conditions. While specific detailed protocols are less common in the general literature, the principles of catalytic H-D exchange using D₂O or D₂ gas at elevated temperatures and pressures with catalysts known for promoting such exchanges (e.g., platinum, palladium) are often applied.

Characterization of Deuterated 1-Hexene

The successful synthesis and isotopic purity of deuterated 1-hexene are confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction of proton signals. ²H (Deuterium) NMR directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment.[9][10][11][12][13]

-

Mass Spectrometry (MS): GC-MS is a powerful tool for separating isomers and determining the mass of the deuterated molecules, which allows for the calculation of the number of deuterium atoms incorporated.

-

Infrared (IR) Spectroscopy: The C-D stretching vibrations appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹), providing evidence of deuteration.

Conclusion

The synthesis of deuterated 1-hexene can be achieved through several effective methodologies. The choice of method depends on the desired isotopic labeling pattern, required isotopic purity, and the scale of the synthesis. Catalytic deuteration of 1-hexyne with a Lindlar catalyst offers a straightforward route to cis-1,2-dideuterio-1-hexene. Copper-catalyzed transfer hydrodeuteration provides a versatile method for selective deuterium incorporation. Direct deuteration of 1-hexene, while mechanistically insightful, often yields a complex mixture of products. Careful selection of the synthetic route and rigorous analytical characterization are crucial for obtaining the desired deuterated 1-hexene for specific research applications.

References

- 1. Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Copper-Catalyzed Transfer Hydrodeuteration of Aryl Alkenes with Quantitative Isotopomer Purity Analysis by Molecular Rotational Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ERIC - EJ1014525 - Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation, Journal of Chemical Education, 2013-May [eric.ed.gov]

- 8. Heterogeneous Catalysis: The Horiuti--Polanyi Mechanism and Alkene Hydrogenation | Semantic Scholar [semanticscholar.org]

- 9. fiveable.me [fiveable.me]

- 10. 1-Hexene - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. epfl.ch [epfl.ch]

- 13. chem.libretexts.org [chem.libretexts.org]

1-Hexene-d3 CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Hexene-d3, a deuterated analog of 1-hexene. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and a key application, and includes visual representations of these processes to support research and development activities.

Core Data Presentation

The quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 60155-72-8 | [1][2][3] |

| Molecular Formula | C6H9D3 | [1][2] |

| Molecular Weight | 87.18 g/mol | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its use in a representative polymerization reaction are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the deuteration of a terminal alkyne followed by a stereoselective reduction. A plausible synthetic route is outlined below.

Step 1: Deuteration of 1-Hexyne

This procedure is adapted from established methods for the deuteration of terminal alkynes.

-

Materials: 1-Hexyne, Deuterium oxide (D₂O, 99.8 atom % D), Sodium amide (NaNH₂), Anhydrous diethyl ether.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), dissolve 1-hexyne (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium amide (1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add deuterium oxide (2.0 equivalents) dropwise via the dropping funnel.

-

After the addition of D₂O, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-deuterio-1-hexyne. The product should be used in the next step without further purification.

-

Step 2: Reduction of 1-deuterio-1-hexyne to this compound

A Lindlar catalyst is used for the syn-hydrogenation (in this case, deuteration) of the alkyne to the corresponding cis-alkene.

-

Materials: 1-deuterio-1-hexyne (from Step 1), Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), Deuterium gas (D₂), Anhydrous hexane.

-

Procedure:

-

In a high-pressure reaction vessel, dissolve the 1-deuterio-1-hexyne in anhydrous hexane.

-

Add Lindlar's catalyst (5% by weight of the alkyne).

-

Seal the vessel and purge with deuterium gas several times.

-

Pressurize the vessel with deuterium gas (typically to 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting alkyne), carefully vent the excess deuterium gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with fresh hexane.

-

Combine the filtrate and washings, and carefully remove the solvent by distillation to obtain this compound.

-

Ziegler-Natta Polymerization of 1-Hexene

This protocol describes a general procedure for the polymerization of 1-hexene using a Ziegler-Natta catalyst system. This method can be adapted for this compound to produce deuterated poly(1-hexene).

-

Materials: 1-Hexene (or this compound), Anhydrous toluene, Titanium tetrachloride (TiCl₄), Triethylaluminium (Al(C₂H₅)₃), Methanol.

-

Procedure:

-

All manipulations should be carried out under an inert atmosphere using Schlenk line techniques.

-

In a flame-dried Schlenk flask, add anhydrous toluene.

-

Introduce a specific amount of the Ziegler-Natta catalyst component, for example, a slurry of MgCl₂-supported TiCl₄.

-

Add the co-catalyst, triethylaluminium, dropwise to the stirred suspension at a controlled temperature (e.g., 25 °C).

-

Age the catalyst mixture for a specified period (e.g., 30 minutes) at the desired temperature.

-

Introduce the monomer, 1-hexene (or this compound), into the reaction vessel.

-

Maintain the reaction at the desired temperature and pressure for the intended duration.

-

Terminate the polymerization by adding an excess of acidified methanol.

-

Filter the resulting polymer, wash it thoroughly with methanol, and dry it under a vacuum to a constant weight.

-

Mandatory Visualizations

The following diagrams illustrate the synthesis of this compound and a typical experimental workflow for its polymerization.

Caption: Synthetic pathway for this compound.

References

- 1. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical approaches to labelling terminal alkynes with deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Open Access) Practical approaches to labelling terminal alkynes with deuterium (2022) | Melanie Y T Chan | 1 Citations [scispace.com]

Spectroscopic Analysis of 1-Hexene: A Reference Guide for Researchers

Disclaimer: This technical guide provides a comprehensive overview of the spectroscopic data for 1-hexene. At the time of publication, specific experimental nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-Hexene-d3 isotopologues were not publicly available. Therefore, this document presents the data for the unlabeled parent compound, 1-hexene, as a reference standard. The principles and methodologies described herein are directly applicable to the analysis of its deuterated analogs.

Introduction

1-Hexene is a linear alpha-olefin of significant interest in various chemical industries, primarily as a comonomer in the production of polyethylene. Its reactivity and incorporation into polymer chains are crucial for tailoring the properties of the final material. For researchers, scientists, and professionals in drug development, understanding the precise molecular structure and purity of such compounds is paramount. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for this purpose. This guide offers an in-depth look at the spectroscopic characteristics of 1-hexene, providing a foundational dataset and procedural framework that can be extended to the analysis of isotopically labeled variants like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 1-Hexene

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for 1-hexene.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1-hexene is characterized by distinct signals for the vinyl and aliphatic protons.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-1a (trans to C2-H) | ~4.97 | ddt | J_trans_ = 17.1, J_gem_ = 1.8, J_allylic_ = 1.5 |

| H-1b (cis to C2-H) | ~4.90 | ddt | J_cis_ = 10.2, J_gem_ = 1.8, J_allylic_ = 1.0 |

| H-2 | ~5.78 | ddt | J_trans_ = 17.1, J_cis_ = 10.2, J_vicinal_ = 6.7 |

| H-3 | ~2.04 | q | J_vicinal_ = 7.4 |

| H-4 | ~1.36 | sextet | J_vicinal_ = 7.4 |

| H-5 | ~1.29 | sextet | J_vicinal_ = 7.4 |

| H-6 | ~0.89 | t | J_vicinal_ = 7.3 |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of 1-hexene shows six distinct carbon signals, corresponding to the six carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 | ~114.1 |

| C-2 | ~139.2 |

| C-3 | ~33.6 |

| C-4 | ~31.5 |

| C-5 | ~22.3 |

| C-6 | ~13.9 |

Theoretical Impact of Deuteration on NMR Spectra

Deuteration of 1-hexene to form a "this compound" isotopologue would significantly alter the NMR spectra. The exact changes would depend on the position of the deuterium atoms. For instance:

-

¹H NMR: If deuterium atoms replace protons, the corresponding signals in the ¹H NMR spectrum will disappear. The multiplicity of adjacent proton signals will also be simplified due to the removal of ¹H-¹H coupling. For example, in 1-hexene-6,6,6-d3, the triplet at ~0.89 ppm would be absent, and the signal for the H-5 protons would likely appear as a triplet instead of a sextet.

-

¹³C NMR: The resonance of a carbon atom bonded to deuterium will be observed as a multiplet in the ¹³C NMR spectrum due to ¹³C-²H coupling (typically a 1:1:1 triplet for a CD group, a 1:2:3:2:1 quintet for a CD₂ group, and a 1:3:6:7:6:3:1 septet for a CD₃ group). The chemical shift of the deuterated carbon will also experience a slight upfield shift (isotopic shift).

Mass Spectrometry (MS) Data of 1-Hexene

Electron Ionization Mass Spectrometry (EI-MS) of 1-hexene results in the formation of a molecular ion and several characteristic fragment ions.

Key Mass Spectral Data

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula |

| 84 | ~20 | [M]⁺ (Molecular Ion) | [C₆H₁₂]⁺ |

| 69 | ~15 | [M - CH₃]⁺ | [C₅H₉]⁺ |

| 56 | ~70 | [C₄H₈]⁺ | [C₄H₈]⁺ |

| 55 | ~65 | [C₄H₇]⁺ | [C₄H₇]⁺ |

| 42 | ~80 | [C₃H₆]⁺ | [C₃H₆]⁺ |

| 41 | 100 | [C₃H₅]⁺ (Allyl Cation) | [C₃H₅]⁺ |

| 29 | ~40 | [C₂H₅]⁺ | [C₂H₅]⁺ |

| 27 | ~50 | [C₂H₃]⁺ | [C₂H₃]⁺ |

The fragmentation of 1-hexene is characterized by the facile cleavage of the allylic bond, leading to the formation of the stable allyl cation (m/z 41), which is often the base peak.[1] The molecular ion peak is observed at m/z 84.[1]

Theoretical Impact of Deuteration on MS Spectra

In the mass spectrum of a this compound isotopologue, the molecular ion peak would be shifted to m/z 87. The m/z values of the fragment ions would also shift depending on whether the deuterium atoms are retained in the charged fragment or lost in the neutral fragment. This predictable shift is a powerful tool for determining the location of isotopic labels.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for a volatile liquid such as 1-hexene.

NMR Spectroscopy

-

Sample Preparation:

-

Prepare a solution of approximately 5-10 mg of 1-hexene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃CN).

-

The choice of solvent can influence chemical shifts; consistency is key for comparative studies.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube. For volatile samples, a sealed NMR tube may be considered to prevent evaporation.[2][3]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, as the ¹³C nucleus is less sensitive.

-

Spectral Width: 0-220 ppm.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For a volatile liquid like 1-hexene, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.[4]

-

GC-MS allows for the separation of the analyte from any impurities prior to mass analysis.

-

-

Ionization:

-

Mass Analysis:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Mass Range: Scan from m/z 20 to 100 to cover the molecular ion and all significant fragments.

-

Ion Source Temperature: Typically 150-250 °C to ensure sample volatilization.[4]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown compound, applicable to both deuterated and non-deuterated species.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Conclusion

This technical guide provides a foundational set of spectroscopic data for 1-hexene, which serves as an essential reference for the analysis of this compound and its isotopically labeled analogues. The provided NMR and MS data, coupled with the generalized experimental protocols, offer researchers a robust framework for compound characterization and quality control. While experimental data for this compound is not currently available in the public domain, the theoretical impact of deuteration on the spectra has been discussed, providing a predictive guide for scientists working with such labeled compounds. The logical workflow presented can be universally applied to the structural elucidation of a wide range of organic molecules.

References

- 1. Below is a mass spectrum of 1-hexene. Deduce the fragmentation from the m.. [askfilo.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nanogram-Scale Preparation and NMR Analysis for Mass-Limited Small Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Technical Guide: 1-Hexene-d3 - Physical Properties and Safety Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and critical safety information for 1-Hexene-d3. The information is intended to support laboratory researchers and professionals in the safe handling, storage, and use of this deuterated alkene.

Core Physical Properties

| Property | This compound | 1-Hexene (for reference) |

| CAS Number | 60155-72-8[1] | 592-41-6[2][3] |

| Molecular Formula | C₆H₉D₃[1] | C₆H₁₂[2][3] |

| Molecular Weight | 87.18 g/mol [1] | 84.16 g/mol [2] |

| Appearance | Colorless liquid | Colorless liquid[2][4] |

| Odor | Not specified | Petroleum-like[2][4] |

| Density | Not specified | 0.678 g/mL at 25 °C |

| Boiling Point | Not specified | 60-66 °C |

| Melting Point | Not specified | -140 °C[5] |

| Flash Point | Not specified | -26 °C (-14.8 °F)[5] |

| Solubility | Not specified | Insoluble in water[3] |

Safety Information

The safety profile of this compound is expected to be analogous to that of 1-Hexene. 1-Hexene is a highly flammable liquid and vapor that may be fatal if swallowed and enters airways.[6]

GHS Hazard Information (based on 1-Hexene)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[6] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[6] |

GHS Pictograms (based on 1-Hexene)

GHS02: Flammable

GHS08: Health Hazard

Handling and Storage Precautions (based on 1-Hexene)

| Precaution | Description |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6] |

| P233 | Keep container tightly closed.[6] |

| P240 | Ground and bond container and receiving equipment. |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6] |

| P331 | Do NOT induce vomiting.[6] |

| P403 + P235 | Store in a well-ventilated place. Keep cool.[6] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available. The following are generalized methodologies for determining the boiling point and density of volatile organic liquids, which can be adapted for this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes.

Methodology:

-

A small amount of the this compound sample is placed in a small-diameter test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The assembly is attached to a thermometer and heated in a controlled manner using a heating block or an oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[7]

Determination of Density

Methodology:

-

Carefully measure the mass of a clean, dry volumetric flask of a known volume (e.g., 10 mL).

-

Fill the volumetric flask to the calibration mark with this compound, ensuring the meniscus is read accurately.

-

Measure the total mass of the flask and the liquid.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the total mass.

-

The density is then calculated by dividing the mass of the liquid by its volume.[8] It is crucial to perform this in a well-ventilated area, such as a fume hood, due to the volatile and flammable nature of the substance.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

Caption: Safe handling workflow for flammable liquids.

This workflow emphasizes the importance of a multi-layered approach to safety, starting with a thorough risk assessment and encompassing the use of appropriate personal protective equipment, engineering controls, and adherence to safe handling, storage, and disposal procedures.[9][10][11]

References

- 1. This compound | TRC-H294852-10MG | LGC Standards [lgcstandards.com]

- 2. 1-Hexene | C6H12 | CID 11597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Hexene - Wikipedia [en.wikipedia.org]

- 4. osha.gov [osha.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemos.de [chemos.de]

- 7. jove.com [jove.com]

- 8. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 9. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]

- 10. - Division of Research Safety | Illinois [drs.illinois.edu]

- 11. How to Ensure Safe Handling & Storage of Flammable Liquids [safetystoragesystems.co.uk]

Commercial Suppliers and Technical Applications of 1-Hexene-d3: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the sourcing and application of isotopically labeled compounds are critical for accuracy and reliability in experimental analysis. This technical guide provides an in-depth overview of commercially available 1-Hexene-d3, its key specifications, and detailed protocols for its application, particularly as an internal standard in gas chromatography-mass spectrometry (GC/MS).

Introduction to this compound

This compound (C₆H₉D₃) is a deuterated form of the alpha-olefin 1-hexene, where three hydrogen atoms on the terminal methyl group have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various scientific applications, most notably as an internal standard for quantitative analysis by mass spectrometry and in mechanistic studies of polymerization reactions. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass-selective detectors.

Commercial Availability and Specifications

Several chemical suppliers offer this compound for research and development purposes. While a specific Certificate of Analysis for a particular batch should always be consulted for precise figures, the following table summarizes the typical quantitative data for commercially available this compound.

| Property | Representative Value | Notes |

| Chemical Formula | C₆H₉D₃ | - |

| CAS Number | 60155-72-8 | - |

| Molecular Weight | 87.18 g/mol | The increased mass from the three deuterium atoms is a key feature for its use as an internal standard. |

| Chemical Purity | ≥98% (by GC) | High chemical purity is essential to prevent interference from other volatile organic compounds. This is typically determined by gas chromatography. |

| Isotopic Enrichment | ≥98 atom % D | This value indicates the percentage of the labeled positions that contain a deuterium atom, ensuring a distinct mass signal from the unlabeled analyte. High isotopic purity minimizes isotopic overlap. |

| Physical Form | Liquid | - |

| Boiling Point | ~63 °C | Similar to unlabeled 1-hexene. |

| Density | ~0.68 g/mL | Similar to unlabeled 1-hexene. |

Key Commercial Suppliers:

-

LGC Standards

-

Clearsynth

-

Santa Cruz Biotechnology

Experimental Protocols

The primary application of this compound in research is as an internal standard for the quantification of volatile organic compounds (VOCs) by GC/MS. The following protocol provides a detailed methodology for this application.

Protocol: Quantification of a Volatile Analyte in a Liquid Matrix using this compound as an Internal Standard

1. Objective:

To accurately quantify the concentration of a volatile analyte (e.g., unlabeled 1-hexene or a similar hydrocarbon) in a liquid sample (e.g., environmental water sample, reaction mixture) using GC/MS with this compound as an internal standard.

2. Materials and Reagents:

-

This compound (as internal standard)

-

Analyte of interest (for calibration standards)

-

High-purity solvent (e.g., methanol, hexane, suitable for both analyte and internal standard)

-

Sample matrix (e.g., deionized water for calibration, or the actual sample matrix)

-

Micropipettes and vials

-

Gas Chromatograph coupled with a Mass Spectrometer (GC/MS)

3. Preparation of Standard Solutions:

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1000 µg/mL.

-

Analyte Stock Solution: Prepare a stock solution of the analyte of interest in the same solvent at a concentration of 1000 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into the sample matrix. A typical calibration curve might include concentrations ranging from 1 to 100 µg/mL.

-

Spiking of Internal Standard: To each calibration standard and sample, add a fixed amount of the this compound internal standard stock solution to achieve a final concentration that is in the mid-range of the calibration curve (e.g., 20 µg/mL). This ensures a consistent IS concentration across all samples and standards.

4. Sample Preparation:

-

For each unknown sample, add the same fixed amount of the this compound internal standard stock solution as was added to the calibration standards.

-

Ensure thorough mixing of the sample and the internal standard.

5. GC/MS Analysis:

-

Gas Chromatograph Conditions (Representative):

-

Column: DB-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless or with an appropriate split ratio)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Analyte Ions: Select 2-3 characteristic ions for the analyte of interest.

-

Internal Standard (this compound) Ions: Select 2-3 characteristic ions for this compound (e.g., m/z that are +3 amu higher than the corresponding fragments of unlabeled 1-hexene).

-

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

6. Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard in each chromatogram.

-

Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

-

Generate a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS).

-

For the unknown samples, calculate the concentration of the analyte using the area ratio from the sample and the average response factor or the calibration curve.

Visualization of Experimental Workflow

The logical flow of using this compound as an internal standard in a quantitative analysis can be visualized as follows:

Signaling Pathways

This compound is a simple deuterated alkene and is not known to be involved in any biological signaling pathways. Its utility lies in its isotopic properties for analytical chemistry rather than any pharmacological or biological activity.

Conclusion

This compound is a readily available and highly valuable tool for researchers requiring precise and accurate quantification of volatile organic compounds. Its high isotopic and chemical purity, offered by various commercial suppliers, makes it an excellent internal standard for GC/MS analysis. The detailed protocol provided in this guide offers a robust starting point for developing quantitative methods, and the workflow visualization clarifies the logical steps involved in its application. For any specific application, researchers should always refer to the Certificate of Analysis for the particular batch of this compound being used and optimize the experimental conditions accordingly.

The Significance of Deuterium's Natural Abundance in the Context of 1-Hexene-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural abundance of deuterium, its fundamental properties, and its direct relevance to the synthesis and application of isotopically labeled compounds, with a specific focus on 1-Hexene-d3. This document provides a comprehensive overview for researchers and professionals in the fields of chemistry and drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key concepts.

The Natural Abundance and Properties of Deuterium

Hydrogen, the most abundant element in the universe, exists primarily as the isotope protium (¹H), which contains a single proton in its nucleus. A second stable isotope, deuterium (²H or D), possesses a proton and a neutron.[1][2][3] While significantly less abundant than protium, deuterium is a naturally occurring and stable isotope.[4] Its natural abundance on Earth is approximately 0.0156%, meaning there is about one deuterium atom for every 6,400 hydrogen atoms.[1][2]

The presence of the neutron nearly doubles the mass of the deuterium atom compared to protium. This mass difference is the largest among all stable isotopes of any element and gives rise to significant variations in physical and chemical properties, collectively known as the kinetic isotope effect (KIE).[5][6] These differences are crucial in various scientific applications, including mechanistic studies, metabolic tracing, and the development of deuterated drugs.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the natural abundance of hydrogen isotopes and the physical properties of protium versus deuterium.

| Isotope | Symbol | Natural Abundance (%) [1] | Atomic Mass (amu) [6] |

| Protium | ¹H | ~99.98 | 1.007825 |

| Deuterium | ²H or D | ~0.0156 | 2.014102 |

| Tritium | ³H or T | Traces | 3.016049 |

| Property | Protium (H) | Deuterium (D) |

| Atomic Mass (amu) | 1.007825[6] | 2.014102[6] |

| Boiling Point (H₂ vs D₂) (K) | 20.27[9] | 23.64[9] |

| Melting Point (H₂ vs D₂) (K) | 13.99[9] | 18.72[9] |

| Bond Energy (C-H vs C-D) (kJ/mol) | Weaker | Stronger[5] |

This compound: A Deuterated Alkene

1-Hexene is a linear alpha-olefin with the chemical formula C₆H₁₂.[10][11] It is primarily used as a comonomer in the production of polyethylene.[11] this compound is a deuterated isotopologue of 1-hexene where three hydrogen atoms have been replaced by deuterium atoms. The designation "-d3" indicates this substitution. While specific physical properties for this compound are not widely published, they are expected to be very similar to those of 1-hexene, with a slightly higher molecular weight and density due to the presence of deuterium.

| Property | 1-Hexene (C₆H₁₂) | This compound (C₆H₉D₃) |

| Molecular Formula | C₆H₁₂ | C₆H₉D₃[12] |

| Molar Mass ( g/mol ) | 84.16 | ~87.18 |

| Boiling Point (°C) | 63 | Slightly higher than 63 |

| Density (g/cm³) | 0.673 | Slightly higher than 0.673 |

The Kinetic Isotope Effect and its Relevance to Drug Development

The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond is the foundation of the kinetic isotope effect.[5] Breaking a C-D bond requires more energy and therefore proceeds at a slower rate than breaking a C-H bond. This phenomenon has significant implications in drug development.

Many drugs are metabolized in the body by enzymes that catalyze the cleavage of C-H bonds. By strategically replacing hydrogen atoms at these metabolic "hot spots" with deuterium, the rate of drug metabolism can be slowed down.[13] This can lead to:

-

Improved Pharmacokinetic Profiles: A longer half-life in the body, potentially allowing for less frequent dosing.

-

Increased Drug Exposure: Higher concentrations of the active drug in the bloodstream.

-

Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, the formation of harmful byproducts may be minimized.

Experimental Protocols: Synthesis of a Deuterated Alkene

Objective: To synthesize a deuterated alkene via a rhodium-catalyzed H/D exchange reaction using deuterium oxide (D₂O) as the deuterium source.

Materials:

-

1-Hexene

-

[Rh(cod)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Tetrahydrofuran (THF), anhydrous

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

-

NMR spectrometer for analysis

Procedure:

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(cod)₂]BF₄ (1 mol%) and dppp (1.1 mol%). Anhydrous THF is added to dissolve the solids, and the solution is stirred for 30 minutes to form the active catalyst complex.

-

Reaction Setup: To the catalyst solution, 1-hexene (1 equivalent) is added via syringe.

-

Deuterium Source Addition: Deuterium oxide (D₂O, 10 equivalents) is then added to the reaction mixture.

-

Reaction Conditions: The flask is sealed and heated to 80 °C with vigorous stirring. The reaction progress is monitored periodically by taking small aliquots and analyzing them by ¹H NMR spectroscopy to observe the decrease in the intensity of the signals corresponding to the protons being exchanged.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by rotary evaporation.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., hexane) to yield the deuterated 1-hexene.

-

Characterization: The final product is characterized by ¹H NMR, ²H NMR, and mass spectrometry to confirm the degree and position of deuteration.

Applications of this compound and other Deuterated Alkenes

Deuterated alkenes like this compound serve as valuable tools in a variety of scientific applications:

-

Mechanistic Studies: By tracking the position of the deuterium label in the products of a chemical reaction, chemists can elucidate the reaction mechanism and the movement of atoms.[7]

-

Isotopic Tracers: In metabolic studies, deuterated compounds can be used as tracers to follow the fate of molecules in biological systems without the need for radioactive isotopes.[8]

-

Spectroscopic Standards: Deuterated solvents are widely used in Nuclear Magnetic Resonance (NMR) spectroscopy.[14] Deuterated compounds can also serve as internal standards in mass spectrometry for accurate quantification.[7]

-

Advanced Materials: The incorporation of deuterium can subtly alter the physical properties of polymers, leading to the development of materials with enhanced stability or other desirable characteristics.

Conclusion

The seemingly small natural abundance of deuterium belies its immense significance in modern science. The unique properties conferred by its additional neutron, most notably the kinetic isotope effect, provide a powerful tool for researchers in chemistry, biology, and medicine. The synthesis and application of deuterated compounds like this compound are at the forefront of innovation, from unraveling complex reaction mechanisms to designing safer and more effective pharmaceuticals. A thorough understanding of the fundamental principles of deuterium chemistry is therefore essential for any professional working at the cutting edge of scientific discovery.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Isotopes of Hydrogen: Properties and Applications [enthu.com]

- 3. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Protium and deuterium [almerja.com]

- 6. pediaa.com [pediaa.com]

- 7. Deuteration - ThalesNano [thalesnano.com]

- 8. Deuterated Compounds [simsonpharma.com]

- 9. Deuterium - Wikipedia [en.wikipedia.org]

- 10. 1-Hexene | C6H12 | CID 11597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Hexene - Wikipedia [en.wikipedia.org]

- 12. This compound | TRC-H294852-10MG | LGC Standards [lgcstandards.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

Stability and storage recommendations for 1-Hexene-d3.

An In-depth Technical Guide to the Stability and Storage of 1-Hexene-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability data for the deuterated form, this document leverages data from its non-deuterated analog, 1-Hexene, and established chemical principles for alkenes to provide robust recommendations.

Chemical Properties and Stability Profile

This compound, a deuterated isotopologue of 1-Hexene, is a colorless liquid.[1][2] Its chemical behavior is primarily dictated by the presence of a terminal double bond, making it susceptible to oxidation, polymerization, and electrophilic addition. The substitution of protium with deuterium is not expected to alter the fundamental degradation pathways but may slightly affect the reaction rates.

The primary factors influencing the stability of this compound are exposure to oxygen, light, and heat.

-

Oxidation: In the presence of atmospheric oxygen, alkenes can undergo auto-oxidation, a free-radical chain reaction that can lead to the formation of hydroperoxides, epoxides, aldehydes, and ketones. This process is often initiated by light or heat and can be catalyzed by trace metal impurities. The accumulation of peroxides can present a significant safety hazard, as they can be explosive.

-

Polymerization: The double bond in this compound makes it susceptible to radical-initiated polymerization. This can be triggered by exposure to light, heat, or radical initiators, leading to an increase in viscosity and the formation of solid precipitates.

-

Isomerization: Although less common under typical storage conditions, the double bond can migrate to internal positions, forming isomers of hexene. This process is generally catalyzed by acid or metal catalysts.

Quantitative Data: Physicochemical Properties of 1-Hexene

The following table summarizes the key physicochemical properties of 1-Hexene. These values are provided as a close approximation for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ | [2] |

| Molar Mass | 84.16 g/mol | [2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Petroleum-like | [1] |

| Boiling Point | 63 °C (145 °F) | [2] |

| Melting Point | -139.8 °C (-219.6 °F) | [2] |

| Flash Point | -9 °F | [1] |

| Density | 0.673 g/cm³ | [2] |

| Solubility in Water | Insoluble | [1][2] |

| Vapor Density | 3.0 (Air = 1) | [1] |

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended.

Storage Conditions

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. This is the most critical factor in maintaining the purity of the compound.

-

Temperature: For short-term storage, a cool environment (2-8 °C) is recommended. For long-term storage, maintain at -20 °C to minimize degradation and polymerization.

-

Container: Store in a tightly sealed, amber glass bottle or a suitable metal container to protect from light and prevent the ingress of oxygen and moisture.

-

Inhibitors: For extended storage, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), at a concentration of 10-50 ppm can be beneficial in preventing polymerization. The compatibility of the inhibitor with the intended application should be verified.

Handling Procedures

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Fire Safety: 1-Hexene is highly flammable.[2] Keep this compound away from heat, sparks, open flames, and other ignition sources. Ensure that fire-extinguishing equipment suitable for flammable liquids (e.g., dry chemical or carbon dioxide extinguisher) is readily available.

-

Spill Management: In the event of a spill, eliminate all ignition sources. Absorb the spill using an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.

-

Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

Protocol for Accelerated Stability Study:

-

Sample Preparation: Dispense aliquots of this compound into amber glass vials under an inert atmosphere. A control sample with an added inhibitor (e.g., BHT) can be included.

-

Storage Conditions: Place the vials in controlled environment chambers at elevated temperatures (e.g., 25 °C, 40 °C) and, if relevant, controlled humidity.

-

Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months).

-

Analysis: Analyze the samples at each time point for:

-

Purity: Using gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) to quantify the parent compound and detect any degradation products or isomers.

-

Peroxide Value: Using a standard peroxide test kit or iodometric titration to determine the concentration of peroxides.

-

Appearance: Visually inspect for any changes in color or the formation of precipitates.

-

-

Data Evaluation: Plot the purity and peroxide value as a function of time and temperature to determine the degradation rate and estimate the shelf life under recommended storage conditions.

Visualization of Stability and Storage Logic

The following diagrams illustrate the key factors affecting the stability of this compound and the logical workflow for ensuring its integrity.

Caption: Key factors leading to the degradation of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Hexene-d3 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Hexene-d3 as an internal standard in mass spectrometry-based quantitative analysis, particularly focusing on the analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. The ideal internal standard has chemical and physical properties similar to the analyte of interest. Deuterated compounds, such as this compound, are excellent internal standards for their non-deuterated analogues because they exhibit nearly identical chromatographic retention times and ionization efficiencies, while being distinguishable by their mass-to-charge ratio (m/z).[1] The use of a deuterated internal standard can correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise measurements.[2]

This compound is a suitable internal standard for the quantification of 1-hexene and other volatile C6 hydrocarbons. Its application is particularly relevant in environmental monitoring, industrial hygiene, and the analysis of residual solvents in pharmaceutical products.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₆H₉D₃ |

| Molecular Weight | 87.18 g/mol |

| Boiling Point | ~63 °C |

| Appearance | Colorless liquid |

| Synonyms | 1-Hexene-1,1,2-d3 |

Experimental Protocols

The following protocols are representative methods for the analysis of volatile hydrocarbons using this compound as an internal standard. The specific parameters may require optimization based on the sample matrix and the analytical instrumentation used.

Sample Preparation: Purge and Trap for Aqueous Samples

This protocol is suitable for the analysis of volatile hydrocarbons in water samples.

Materials:

-

Purge and trap concentrator

-

GC-MS system

-

20 mL headspace vials with PTFE-lined septa

-

Gas-tight syringe

-

Methanol (purge and trap grade)

-

Reagent water

-

1-Hexene standard solution

-

This compound internal standard solution

Procedure:

-

Prepare a this compound spiking solution: Dilute the this compound standard in methanol to a concentration of 5 µg/mL.

-

Sample Collection: Collect 10 mL of the aqueous sample in a 20 mL headspace vial.

-

Internal Standard Spiking: Add 10 µL of the 5 µg/mL this compound spiking solution to the sample vial. This results in a final internal standard concentration of 5 µg/L.

-

Purge and Trap Parameters:

-

Purge gas: Helium

-

Purge flow: 40 mL/min

-

Purge time: 11 min

-

Trap material: Tenax® or similar sorbent

-

Desorption temperature: 250 °C

-

Desorption time: 2 min

-

Bake temperature: 270 °C

-

Bake time: 5 min

-

-

GC-MS Analysis: The desorbed analytes are transferred to the GC-MS for analysis.

Sample Preparation: Headspace Analysis for Solid and Liquid Samples

This protocol is suitable for the analysis of volatile hydrocarbons in solid matrices (e.g., soil, polymers) or viscous liquids.

Materials:

-

Headspace autosampler

-

GC-MS system

-

20 mL headspace vials with PTFE-lined septa

-

Methanol

-

1-Hexene standard solution

-

This compound internal standard solution

Procedure:

-

Sample Preparation: Accurately weigh approximately 5 g of the solid sample into a 20 mL headspace vial. For liquid samples, pipette 5 mL into the vial.

-

Internal Standard Spiking: Add 10 µL of a 5 µg/mL this compound solution in methanol to the vial.

-

Equilibration: Place the vial in the headspace autosampler and allow it to equilibrate at 80°C for 30 minutes.

-

Injection: Inject a portion of the headspace vapor into the GC-MS.

GC-MS Method Parameters

The following are typical GC-MS parameters for the analysis of 1-hexene with this compound as an internal standard.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Inlet Temperature | 220 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Oven Program | Initial temp: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 2 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Solvent Delay | 2 minutes |

Mass Spectrometer - Selected Ion Monitoring (SIM) Parameters

The selection of appropriate quantifier and qualifier ions is crucial for accurate and reliable quantification.[3][4][5] The following ions are recommended for 1-hexene and this compound.

| Compound | Ion Type | m/z |

| 1-Hexene | Quantifier | 84 |

| Qualifier 1 | 56 | |

| Qualifier 2 | 41 | |

| This compound | Quantifier | 87 |

| Qualifier 1 | 59 | |

| Qualifier 2 | 43 |

The molecular ion (m/z 84 for 1-hexene and m/z 87 for this compound) is typically chosen as the quantifier ion due to its high specificity. The qualifier ions are used to confirm the identity of the compound by ensuring their ratios to the quantifier ion remain constant across standards and samples.

Data Analysis and Quantification

The concentration of 1-hexene in the sample is calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)

The Response Factor (RF) is determined by analyzing calibration standards containing known concentrations of 1-hexene and a constant concentration of this compound.

Response Factor = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Concentration of Analyte)

Quantitative Data Summary

The following table presents hypothetical calibration data for the quantification of 1-hexene using this compound as an internal standard.

| Calibration Level | 1-Hexene Conc. (µg/L) | This compound Conc. (µg/L) | 1-Hexene Peak Area | This compound Peak Area | Area Ratio (Analyte/IS) | Response Factor |

| 1 | 1.0 | 5.0 | 15,234 | 78,950 | 0.193 | 0.965 |

| 2 | 5.0 | 5.0 | 76,890 | 79,123 | 0.972 | 0.972 |

| 3 | 10.0 | 5.0 | 155,432 | 78,540 | 1.980 | 0.990 |

| 4 | 25.0 | 5.0 | 390,112 | 78,880 | 4.946 | 0.989 |

| 5 | 50.0 | 5.0 | 785,430 | 79,010 | 9.941 | 0.994 |

| Mean RF | 0.982 | |||||

| %RSD of RF | 1.2% |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of volatile compounds using this compound.

Logical Relationship of Quantitation

Caption: Logic for calculating analyte concentration using an internal standard.

References

- 1. repository.ukim.mk [repository.ukim.mk]

- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 3. GC-MS quantification question - Chromatography Forum [chromforum.org]

- 4. What are quantifier and qualifier ions in mass spectrometry data for GC-MS or LC-MS? - ECHEMI [echemi.com]

- 5. Should there be only 1 quantifier ion? - Chromatography Forum [chromforum.org]

Applications of 1-Hexene-d3 in polymerization kinetic studies.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of polymerization kinetics provides fundamental insights into reaction mechanisms, catalyst behavior, and the factors controlling polymer properties. One powerful technique for elucidating these mechanisms is the use of isotopically labeled monomers, such as 1-Hexene-d3. By strategically replacing hydrogen atoms with deuterium at the vinylic positions (C1 and C2), researchers can probe the kinetic isotope effect (KIE). The KIE, a change in reaction rate upon isotopic substitution, offers a sensitive measure of bond-breaking and bond-forming events in the rate-determining step of a polymerization reaction. This application note details the use of this compound in polymerization kinetic studies, providing experimental protocols and data interpretation guidelines.

The primary application of this compound lies in determining the transition state structure of the olefin insertion step in coordination polymerization. By comparing the polymerization rates of 1-hexene and this compound, valuable information about the degree of C-H bond interaction with the metal center in the transition state can be obtained. This has significant implications for the design of more efficient and selective polymerization catalysts.

Key Applications

-

Elucidation of Polymerization Mechanisms: Determining the rate-determining step and the nature of the transition state in Ziegler-Natta and metallocene-catalyzed polymerizations.

-

Kinetic Isotope Effect Studies: Quantifying the effect of deuterium substitution on the rate of polymerization to understand C-H bond activation.

-

Catalyst Development: Providing mechanistic feedback for the rational design of new catalysts with improved activity and selectivity.

Data Presentation

The following tables summarize quantitative data from representative studies on the polymerization of 1-hexene and the kinetic isotope effects observed with deuterated analogs.

Table 1: Kinetic Isotope Effects in the Polymerization of 1-Hexene Catalyzed by rac-(C₂H₄(1-indenyl)₂)ZrMe₂ with Various Cocatalysts

| Cocatalyst | KIE at C1 | KIE at C2 |

| Tris(pentafluorophenyl)borane | 1.009(1) | 1.017(2) |

| Tris(pentafluorophenyl)alane | 1.009(1) | 1.017(2) |

| Anilinium tetrakis(pentafluorophenyl)borate | 1.009(1) | 1.017(2) |

| Methylaluminoxane (MAO) | 1.009(1) | 1.017(2) |

Data adapted from a study on heavy-atom kinetic isotope effects, demonstrating that the KIE is largely independent of the cocatalyst used.[1][2][3]

Table 2: Polymerization of 1-Hexene with Salicylaldimine-Iron(III) Pre-catalysts and EtAlCl₂ Cocatalyst

| Entry | Pre-catalyst | Temperature (°C) | Monomer Equiv. | Activity (x 10⁶ g polymer molFe⁻¹ h⁻¹) | Mₙ (Da) | PDI |

| 1 | 1 | 30 | 2000 | 2.83 | 1021 | 1.24 |

| 2 | 2 | 30 | 2000 | 2.17 | 1084 | 1.21 |

| 3 | 3 | 30 | 2000 | 2.33 | 1045 | 1.19 |

| 4 | 4 | 30 | 2000 | 2.50 | 1063 | 1.22 |

| 5 | 5 | 30 | 2000 | 2.67 | 1037 | 1.23 |

This table showcases typical polymerization data, which serves as a baseline for comparative kinetic studies with this compound.[4]

Experimental Protocols

Protocol 1: Synthesis of 1-Hexene-1,1-d2

This protocol describes a general method for the deuteration of a terminal alkyne to a dideuterated alkene, which can be adapted for the synthesis of this compound.

Materials:

-

1-Hexyne

-

Deuterium gas (D₂)

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Hexane (anhydrous)

-

Methanol-d1 (CH₃OD)

-

Round-bottom flask

-

Gas burette or balloon filled with D₂

-

Magnetic stirrer and stir bar

-

Standard glassware for organic synthesis

Procedure:

-

Set up a two-neck round-bottom flask equipped with a magnetic stir bar and a septum.

-

Under an inert atmosphere (e.g., argon), add Lindlar's catalyst (typically 5 mol%) to the flask.

-

Add anhydrous hexane to the flask to create a slurry.

-

Add 1-hexyne to the reaction mixture.

-

Evacuate the flask and backfill with deuterium gas. Repeat this process three times to ensure an atmosphere of D₂.

-

Connect the flask to a gas burette or a balloon filled with deuterium gas to maintain a positive pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or by monitoring the uptake of D₂ from the gas burette.

-

Once the reaction is complete (disappearance of 1-hexyne), filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Carefully remove the solvent by distillation.

-

Purify the resulting 1-Hexene-1,1-d2 by fractional distillation.

-

Characterize the product by ¹H NMR, ²H NMR, and mass spectrometry to confirm the isotopic purity.

Protocol 2: Polymerization of 1-Hexene and this compound for Kinetic Isotope Effect Studies

This protocol outlines a general procedure for the polymerization of 1-hexene and its deuterated analog to determine the kinetic isotope effect. This example uses a metallocene catalyst.

Materials:

-

1-Hexene (purified)

-

This compound (synthesized as per Protocol 1)

-

rac-(C₂H₄(1-indenyl)₂)ZrMe₂ (or other desired metallocene catalyst)

-

Methylaluminoxane (MAO) solution in toluene

-

Toluene (anhydrous)

-

Methanol

-

Hydrochloric acid (10% aqueous solution)

-

Schlenk flasks or a glovebox

-

Syringes

-

Magnetic stirrer and stir bars

-

Constant temperature bath

Procedure:

-

Reactor Setup: In a glovebox or using Schlenk techniques, add a known amount of anhydrous toluene to two separate reaction flasks, each equipped with a magnetic stir bar.

-

Monomer Addition: To one flask, add a precise amount of 1-hexene. To the second flask, add an identical molar amount of this compound.

-

Equilibration: Place both flasks in a constant temperature bath and allow the contents to equilibrate to the desired reaction temperature.

-

Cocatalyst Addition: Add the required amount of MAO solution to each flask and stir for 5-10 minutes.

-

Initiation: Prepare a stock solution of the metallocene catalyst in toluene. To initiate the polymerization, simultaneously inject an identical amount of the catalyst solution into each flask. Start timing the reactions immediately.

-

Reaction Monitoring: At timed intervals, take aliquots from each reaction mixture using a syringe and quench them in a vial containing methanol. This will stop the polymerization.

-

Termination: After the desired reaction time, terminate the bulk reactions by adding an excess of methanol to each flask.

-

Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a larger volume of acidified methanol (e.g., methanol with a few drops of HCl).

-

Filter the polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.

-

Analysis:

-

Determine the yield of the polymer for each time point to calculate the rate of polymerization.

-

Analyze the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) of the polymer samples using Gel Permeation Chromatography (GPC).

-

Characterize the microstructure of the polymer using ¹H and ¹³C NMR spectroscopy.

-

-

KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate of polymerization of 1-hexene (kH) to the rate of polymerization of this compound (kD): KIE = kH / kD.

Visualizations

Polymerization Workflow

Caption: Workflow for Kinetic Isotope Effect Determination.

Proposed Mechanism of Olefin Insertion

Caption: Simplified Olefin Insertion Mechanism.

References

Application Notes and Protocols: 1-Hexene-d3 as a Tracer in Mechanistic Studies of Olefin Metathesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin metathesis has emerged as a powerful and versatile tool in synthetic chemistry, enabling the efficient construction of carbon-carbon double bonds. Understanding the intricate mechanisms of these reactions, catalyzed by transition metal complexes such as Grubbs and Schrock catalysts, is crucial for optimizing reaction conditions, controlling selectivity, and expanding their synthetic utility. Isotopic labeling, particularly with deuterium, serves as a potent technique for elucidating reaction pathways, identifying intermediates, and understanding phenomena such as olefin isomerization and deuterium scrambling. This document provides detailed application notes and protocols for the use of 1-hexene-d3 as a tracer in mechanistic studies of olefin metathesis.

Application: Elucidating Isomerization Pathways

A common side reaction in olefin metathesis is the isomerization of the double bond in the substrate or product. This can occur through various mechanisms, including the formation of metal-hydride species. By strategically placing deuterium atoms on the olefin, the movement of these labels can be tracked throughout the reaction, providing insights into the operative isomerization pathway. For instance, the use of 1-hexene-1,1-d2 can help distinguish between different proposed mechanisms of isomerization.

Synthesis of 1-Hexene-1,1-d2

A plausible synthetic route to 1-hexene-1,1-d2 involves the Wittig reaction using a deuterated phosphonium ylide.

Protocol for Synthesis of 1-Hexene-1,1-d2:

-

Preparation of (CD2Br)PPh3Br: Triphenylphosphine (1.1 eq) is dissolved in anhydrous toluene. Dibromomethane-d2 (CD2Br2, 1.0 eq) is added, and the mixture is heated to reflux for 24 hours. The resulting white precipitate, (bromomethyl-d2)triphenylphosphonium bromide, is filtered, washed with cold toluene, and dried under vacuum.

-

Ylide Formation: The phosphonium salt (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cooled to -78 °C. A strong base such as n-butyllithium (1.0 eq) is added dropwise, and the mixture is allowed to warm to 0 °C and stirred for 1 hour to form the deuterated ylide.

-

Wittig Reaction: The reaction mixture containing the ylide is cooled back to -78 °C. Butyraldehyde (1.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude product is purified by fractional distillation to yield 1-hexene-1,1-d2. Characterization is performed using 1H NMR, 2H NMR, and mass spectrometry to confirm the position and extent of deuteration.

Experimental Protocol: Cross-Metathesis of 1-Hexene-1,1-d2 with a Model Olefin

This protocol describes a typical cross-metathesis reaction to study deuterium migration.

Materials:

-

1-Hexene-1,1-d2 (as synthesized)

-

cis-4-Octene (or other suitable olefin partner)

-

Grubbs second-generation catalyst

-

Anhydrous, degassed dichloromethane (DCM)

-

Internal standard (e.g., mesitylene)

-

NMR tubes, syringes, and other standard laboratory glassware

Procedure:

-